![molecular formula C20H15N3O5 B13993235 2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid CAS No. 267645-84-1](/img/structure/B13993235.png)
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with oxazole and methoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of phenacyl azide with phenylisothiocyanate to form the oxazole ring . The reaction conditions often include the use of polymer-supported triphenylphosphine as a catalyst at room temperature, which facilitates the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar methodologies but optimized for higher yields and efficiency. Microwave irradiation has been employed to enhance reaction rates and yields in the later stages of synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole rings, potentially leading to different functionalized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid core, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions are typically various oxazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of purine nucleotides. By inhibiting IMPDH, the compound effectively reduces the proliferation of cells, making it a potential candidate for anticancer and immunosuppressive therapies .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazoles: These compounds share the oxazole ring structure and have been studied for their biological activities, including IMPDH inhibition.
Triazines: Another class of compounds with similar biological activities, particularly in enzyme inhibition.
Oxaprozin: A COX-2 inhibitor that also contains an oxazole ring, used as an anti-inflammatory agent.
Uniqueness
2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its dual oxazole rings and methoxy group contribute to its specificity and potency as an enzyme inhibitor .
Properties
CAS No. |
267645-84-1 |
|---|---|
Molecular Formula |
C20H15N3O5 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[2-[3-methoxy-4-(1,3-oxazol-5-yl)anilino]-1,3-oxazol-5-yl]benzoic acid |
InChI |
InChI=1S/C20H15N3O5/c1-26-16-8-12(6-7-15(16)17-9-21-11-27-17)23-20-22-10-18(28-20)13-4-2-3-5-14(13)19(24)25/h2-11H,1H3,(H,22,23)(H,24,25) |
InChI Key |
SOSWPLFCASAFIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC=C(O2)C3=CC=CC=C3C(=O)O)C4=CN=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


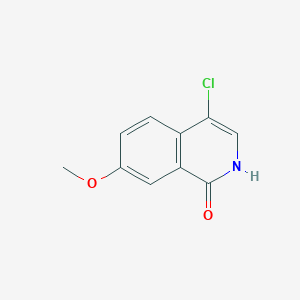

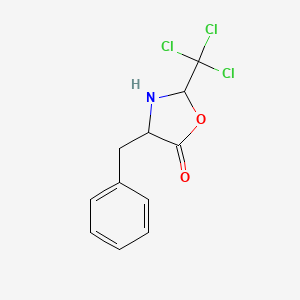
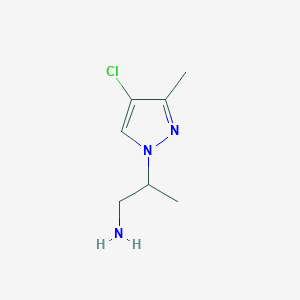
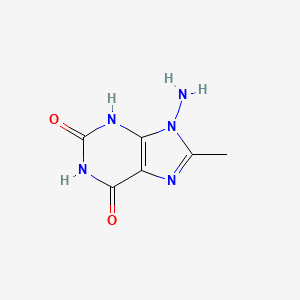
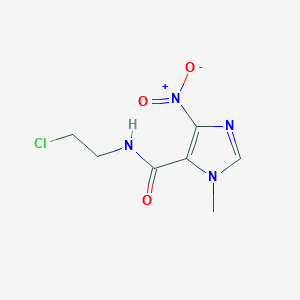
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
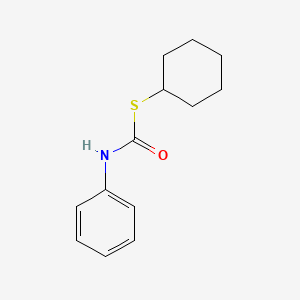

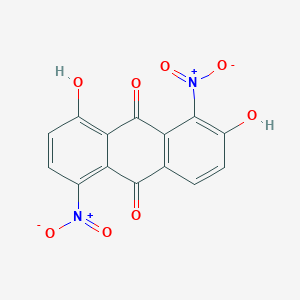
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
